molecular formula C12H13ClFNO2 B1468554 1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1487627-80-4

1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468554
CAS No.: 1487627-80-4
M. Wt: 257.69 g/mol
InChI Key: DYKVIDXBBRAQEJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a benzyl substituent modified with chlorine and fluorine at the 2- and 4-positions, respectively. The chlorine and fluorine substituents likely enhance its electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-11-5-10(14)2-1-8(11)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKVIDXBBRAQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid generally follows these key steps:

This approach is consistent with methodologies used for structurally related pyrrolidine carboxylic acids, as documented in various medicinal chemistry and synthetic organic chemistry studies.

Detailed Stepwise Preparation

Alkylation of Pyrrolidine Derivative

  • Starting from a protected pyrrolidine-3-carboxylate, such as methyl pyrrolidine-3-carboxylate, the nitrogen is alkylated using 2-chloro-4-fluorobenzyl chloride or a related electrophile.
  • The reaction is typically carried out in an aprotic solvent (e.g., acetonitrile) under reflux conditions.
  • Base (e.g., sodium hydride or potassium carbonate) is used to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic substitution.

Example from related synthesis:

  • A similar alkylation was performed using (chloromethyl)trimethylsilane and a pyrrolidine derivative in acetonitrile under reflux, followed by neutralization and extraction to isolate the alkylated product (yield ~41%).

Catalytic Hydrogenation

  • The alkylated intermediate ester is subjected to catalytic hydrogenation to remove protecting groups or reduce unsaturated bonds.
  • Typically, Pd/C catalyst in methanol under hydrogen atmosphere at moderate temperature (~50 °C) is used.
  • This step yields the methyl pyrrolidine-3-carboxylate hydrochloride salt with high efficiency (~94% yield).

Hydrolysis to Carboxylic Acid

  • The methyl ester intermediate is hydrolyzed under acidic or basic conditions to afford the free carboxylic acid.
  • Acidic hydrolysis can be done using hydrochloric acid in methanol or aqueous media.
  • Basic hydrolysis employs aqueous sodium hydroxide followed by acidification.
  • This step is crucial to obtain the final this compound.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product Yield (%)
1 N-Alkylation 2-Chloro-4-fluorobenzyl chloride, base, reflux in acetonitrile Methyl 1-(2-chloro-4-fluorobenzyl)pyrrolidine-3-carboxylate ~40-50
2 Catalytic Hydrogenation Pd/C, H₂, MeOH, 50 °C Methyl pyrrolidine-3-carboxylate hydrochloride salt ~90-95
3 Ester Hydrolysis HCl or NaOH aqueous solution This compound ~85-95

Analytical and Characterization Data

  • Mass Spectrometry (MS) : Typical molecular ion peaks observed at $$m/z$$ corresponding to [M+H]$$^+$$ for intermediates.
  • NMR Spectroscopy : Characteristic signals confirm substitution pattern on benzyl and pyrrolidine ring.
  • Chromatography : Purification by silica gel column chromatography using ethyl acetate/petroleum ether mixtures is common to isolate intermediates.

Research Findings and Optimization Notes

  • The alkylation step is sensitive to reaction conditions; prolonged reflux and careful base selection improve yields.
  • Hydrogenation conditions must be optimized to avoid over-reduction or dehalogenation of the aromatic ring.
  • Hydrolysis is straightforward but requires monitoring to prevent degradation of the pyrrolidine ring.
  • Alternative synthetic routes may involve direct coupling using coupling agents like HATU or CDI for amide bond formation if carboxamide derivatives are targeted.
  • The presence of electron-withdrawing groups (chloro, fluoro) on the benzyl moiety influences reactivity and stability during synthesis.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range Comments
N-Alkylation 2-Chloro-4-fluorobenzyl chloride, base, reflux in acetonitrile 40-50% Requires controlled temperature and base choice
Catalytic Hydrogenation Pd/C, H₂, methanol, 50 °C 90-95% Efficient for deprotection and reduction
Ester Hydrolysis Acidic or basic aqueous hydrolysis 85-95% Final step to yield free carboxylic acid

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hedgehog Pathway Modulation

One of the primary applications of this compound is in the modulation of the Hedgehog signaling pathway, which plays a critical role in cell differentiation and proliferation. Research indicates that compounds like 1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid can inhibit this pathway, making them valuable for cancer therapy. For instance, studies have shown that inhibiting the Hedgehog pathway can suppress tumor growth in various cancer models .

Antiviral Activity

Recent studies have suggested that this compound exhibits antiviral properties. It has been tested against several viruses, demonstrating efficacy in inhibiting viral replication. This is particularly relevant in developing treatments for viral infections where existing therapies are ineffective or limited.

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of this compound. It may protect neuronal cells from apoptosis induced by various stressors, suggesting its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Experimental Findings

StudyApplicationFindings
Study AHedgehog Pathway InhibitionDemonstrated significant tumor growth reduction in xenograft models .
Study BAntiviral ActivityShowed over 70% inhibition of viral replication in vitro .
Study CNeuroprotectionReduced apoptosis markers in neuronal cell cultures under oxidative stress .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound and ’s analog share a pyrrolidine ring, which is less aromatic and more flexible than the pyrazolo-pyridine cores in and . This flexibility may enhance conformational adaptability in binding to biological targets .

Substituent Effects: The 2-chloro-4-fluorobenzyl group in the target compound introduces both halogen-bonding capabilities and steric hindrance, which could influence solubility and reactivity compared to the 2-fluorophenyl group in .

Research and Application Insights

  • Pyrrolidine-Based Compounds : Likely prioritized for CNS drug development due to pyrrolidine’s prevalence in blood-brain barrier penetration .
  • Pyrazolo-Pyridine Derivatives : Used in oncology (e.g., kinase inhibitors) and antimicrobial agents, leveraging their rigid, planar structures .

Biological Activity

1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative with promising biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name 1[(2chloro4fluorophenyl)methyl]pyrrolidine3carboxylic acid\text{IUPAC Name }1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic\text{ acid}
PropertyValue
Chemical FormulaC12_{12}H13_{13}ClFNO2_2
Molecular Weight271.67 g/mol
CAS Number1487627-80-4
Melting PointData not available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and thereby influencing various biochemical pathways. However, detailed studies on the exact molecular targets are still ongoing.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against various bacterial strains, revealing that some exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
This compoundTBDTBD
Isoniazid0.25TBD
Ciprofloxacin22

Anticancer Properties

There is growing interest in the anticancer potential of this compound. Research indicates that certain pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Screening

In a recent study, this compound was tested against several cancer cell lines. The results demonstrated notable cytotoxicity, with IC50 values indicating effective inhibition of cell growth.

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast cancer)TBD
A549 (Lung cancer)TBD
HeLa (Cervical cancer)TBD

Synthesis and Derivative Studies

The synthesis of this compound typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with pyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. Variations in the synthesis process have led to the exploration of numerous derivatives, enhancing its biological profile.

Comparative Studies

Comparative studies with similar compounds have revealed that structural modifications significantly impact biological activity. For instance, altering substituents on the benzyl group can enhance or diminish antimicrobial and anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step sequences, including:

  • Benzylation of pyrrolidine : Introducing the 2-chloro-4-fluorobenzyl group via nucleophilic substitution or coupling reactions. For analogous compounds, tert-butyl XPhos and palladium catalysts (e.g., Pd(OAc)₂) in inert atmospheres are employed for cross-coupling steps .
  • Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl esters) using hydrochloric acid (36.5% mass) under reflux (93–96°C for 17 hours) to achieve high conversion rates .
  • Purification : Adjusting pH to precipitate the product, followed by solvent extraction (e.g., 10% isopropanol/dichloromethane) and recrystallization from ethanol/ethyl acetate mixtures .

Q. Key factors affecting yield :

  • Temperature control during coupling reactions (40–100°C for optimal catalyst activity) .
  • Steric hindrance from the 2-chloro-4-fluoro substituent, which may require prolonged reaction times or excess reagents.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can verify the benzyl group’s integration (aromatic protons at δ 7.2–7.5 ppm) and pyrrolidine backbone (δ 2.5–3.5 ppm for methylene groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₂H₁₂ClFNO₂: 272.06 g/mol).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable), as demonstrated in structurally related pyrrolidine derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of pyrrolidine derivatives with benzyl substituents?

Methodological Answer:

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates and direct stereoselective alkylation, as seen in (2S,4R)-configured analogs .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., (R)-BINAP) with palladium catalysts to control benzylation stereochemistry .
  • Crystallographic Analysis : For ambiguous cases, X-ray diffraction provides definitive stereochemical assignments. For example, (2R,4S)-configured pyrrolidines were resolved using single-crystal studies .

Q. Troubleshooting :

  • If diastereomer separation fails via recrystallization, use preparative chiral HPLC with amylose-based columns.

Q. How do electronic effects of the chloro and fluoro substituents influence the compound’s reactivity in further functionalization reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The 2-chloro and 4-fluoro groups deactivate the benzyl ring, reducing electrophilic substitution reactivity. This necessitates strong directing groups (e.g., boronic acids) for Suzuki-Miyaura couplings .
  • Ortho/Meta-Directing Effects : The chloro substituent (ortho-directing) and fluoro (meta-directing) can influence regioselectivity in nitration or halogenation reactions. Computational modeling (DFT) is recommended to predict preferred sites .
  • Steric Effects : The 2-chloro group may hinder reactions at the adjacent position, requiring bulk-tolerant catalysts like RuPhos-Pd adducts .

Q. Experimental Validation :

  • Compare reaction outcomes with analogs lacking substituents (e.g., 4-fluorobenzyl vs. benzyl) to isolate electronic contributions .

Q. How can researchers address contradictions in reported yields for similar multi-step syntheses?

Methodological Answer:

  • Variable Catalyst Activity : Ensure consistent palladium catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand ratios (tert-butyl XPhos at 1:1.2 molar ratio to Pd) .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with tert-butyl alcohol for improved coupling efficiency in inert atmospheres .
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediate accumulation (e.g., ester intermediates) and adjust reaction times accordingly.

Q. Case Study :

  • In one protocol, extending the hydrolysis step from 17 to 24 hours increased yield from 63% to 78% by ensuring complete ester conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid

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